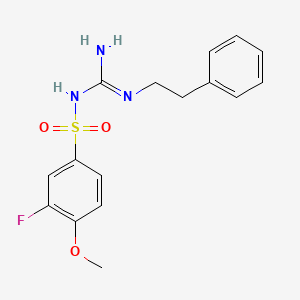

3-氟-4-甲氧基-N-(N-苯乙基氨基甲酰亚胺基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) and biochemical characterization, indicating a methodical approach to developing high-affinity inhibitors . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors also involved careful examination of substituent effects, leading to the identification of potent and selective inhibitors . These studies demonstrate the importance of systematic synthesis and modification of sulfonamide compounds to achieve desired biological activities.

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of various sulfonamide compounds. For example, the crystal structure of 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide was examined, revealing the existence of enol-imines in both solid state and solution . Additionally, the structure of N-(3-Methoxybenzoyl)benzenesulfonamide was confirmed by single crystal x-ray diffraction studies, providing insights into the dihedral angles between benzene rings and the presence of hydrogen bonds . These structural analyses are crucial for understanding the physicochemical properties and potential interactions of sulfonamide compounds.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds has been explored in various contexts. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involved an amidation reaction, and its structure and reactivity were further analyzed using density functional theory (DFT) . This study highlights the use of computational methods to complement experimental techniques in understanding the chemical properties of sulfonamides. Additionally, the synthesis of N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET radioligand involved O-[^11C]-methylation, showcasing the application of sulfonamides in radiochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds have been elucidated through various spectroscopic and computational methods. For example, the spectroscopic studies and crystal structure of a Schiff base sulfonamide compound provided insights into its tautomerism, which is important for understanding its photochromic and thermochromic characteristics . The characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide using DFT calculations revealed its electrostatic potential and frontier molecular orbitals, which are indicative of its physicochemical properties . These analyses are essential for predicting the behavior of sulfonamide compounds in biological systems and their potential as therapeutic agents.

科学研究应用

亲电氟化和对映选择性增强

苯磺酰胺衍生物,如N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI),已被开发为空间位阻大的亲电氟化试剂。这些化合物用于提高化学反应中产物的对映选择性,与传统的氟化试剂相比,选择性提高了 18%。该应用对于合成对映体纯化合物至关重要,对制药行业创造具有特定活性和减少副作用的药物至关重要 (Yasui 等,2011)。

癌症治疗的光动力疗法

某些苯磺酰胺衍生物已被纳入锌酞菁配合物中,显着提高了它们的单线态氧量子产率。这些配合物作为光动力疗法 (PDT) 中的光敏剂表现出良好的性能,PDT 是一种微创治疗程序,它使用光活化化合物产生活性氧,从而破坏靶向癌细胞。高单线态氧量子产率和良好的荧光特性使这些衍生物适用于 PDT 应用,为癌症治疗提供了一条潜在途径 (Pişkin 等,2020)。

结构研究和超分子结构

苯磺酰胺衍生物(如 4-甲氧基-N-(4-甲苯基)苯磺酰胺)的晶体结构已被广泛研究以了解其超分子结构。这些研究揭示了分子间相互作用(如 C—H⋯πaryl 和 C—H⋯O)如何促进二维和三维结构的形成。了解这些结构细节对于设计具有特定物理性质(如孔隙率)的材料至关重要,这可能对催化、药物输送和材料科学有用 (Rodrigues 等,2015)。

酶抑制的治疗应用

苯磺酰胺衍生物已被探索其对各种酶的抑制活性,包括环氧合酶-2 (COX-2) 和碳酸酐酶。这些化合物显示出作为靶向炎症和其他疾病的新治疗剂的先导结构的潜力。例如,某些衍生物表现出选择性的 COX-2 抑制,这对于与非选择性 COX 抑制剂相比,创建具有较少胃肠道副作用的抗炎药很有价值 (Pal 等,2003)。

属性

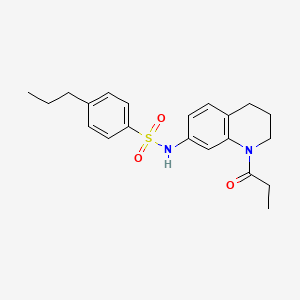

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-23-15-8-7-13(11-14(15)17)24(21,22)20-16(18)19-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H3,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPNULQKVNLAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)